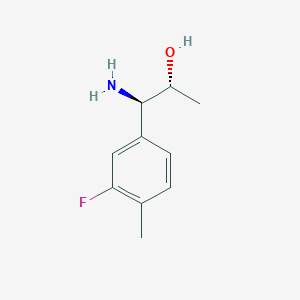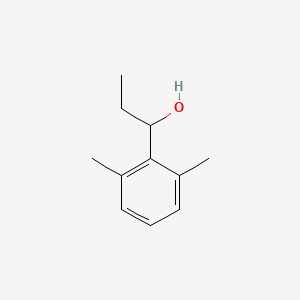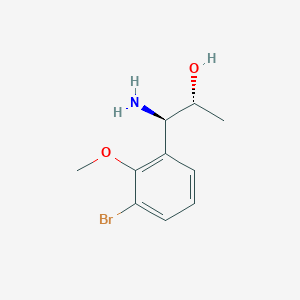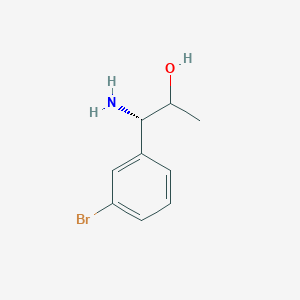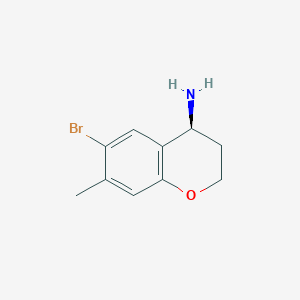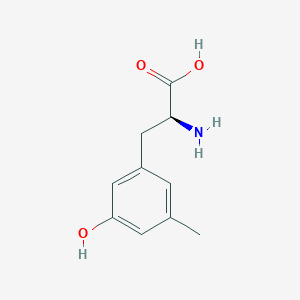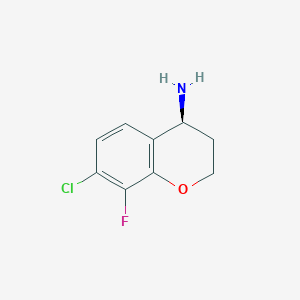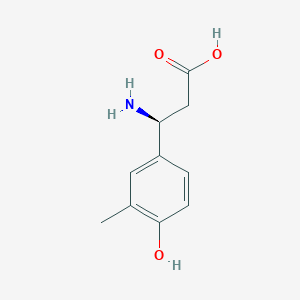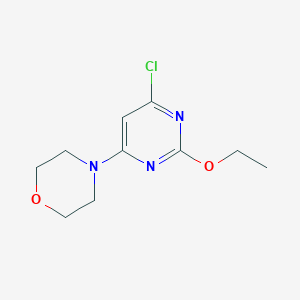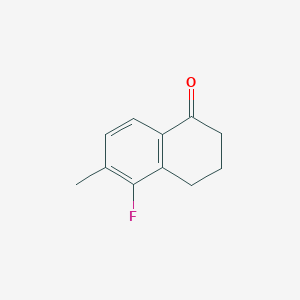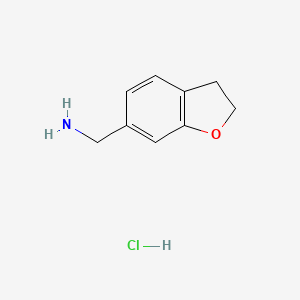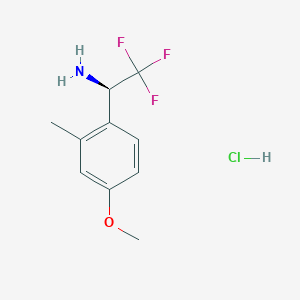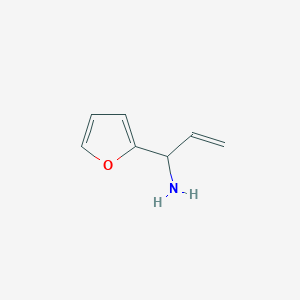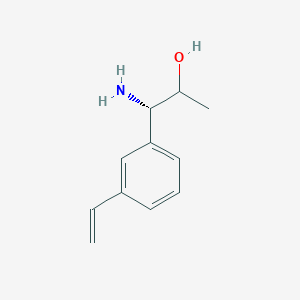
(1S)-1-Amino-1-(3-vinylphenyl)propan-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-Amino-1-(3-vinylphenyl)propan-2-OL is a chiral organic compound that features an amino group, a hydroxyl group, and a vinyl-substituted aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-Amino-1-(3-vinylphenyl)propan-2-OL can be achieved through several synthetic routes. One common method involves the asymmetric reduction of a corresponding ketone precursor using chiral catalysts. The reaction conditions typically include:
Catalysts: Chiral catalysts such as chiral oxazaborolidine.
Solvents: Solvents like methanol or ethanol.
Temperature: Reactions are often carried out at low temperatures to enhance enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric hydrogenation processes. These methods are optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-Amino-1-(3-vinylphenyl)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The vinyl group can be hydrogenated to form an ethyl-substituted aromatic ring.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Catalysts such as Pd/C (Palladium on carbon) under hydrogen atmosphere.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethyl-substituted aromatic compounds.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (1S)-1-Amino-1-(3-vinylphenyl)propan-2-OL depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-Amino-1-(3-vinylphenyl)propan-2-OL: The enantiomer of the compound, which may exhibit different biological activities.
1-Amino-1-(3-ethylphenyl)propan-2-OL: A similar compound with an ethyl group instead of a vinyl group.
1-Amino-1-(3-methylphenyl)propan-2-OL: A compound with a methyl-substituted aromatic ring.
Uniqueness
(1S)-1-Amino-1-(3-vinylphenyl)propan-2-OL is unique due to its specific chiral configuration and the presence of a vinyl group, which can impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
(1S)-1-amino-1-(3-ethenylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H15NO/c1-3-9-5-4-6-10(7-9)11(12)8(2)13/h3-8,11,13H,1,12H2,2H3/t8?,11-/m1/s1 |
InChI Key |
QFUOVKAIYILMGF-QHDYGNBISA-N |
Isomeric SMILES |
CC([C@H](C1=CC=CC(=C1)C=C)N)O |
Canonical SMILES |
CC(C(C1=CC=CC(=C1)C=C)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



